Quinoline, 2-chloro-3-[3-(4-chlorophenyl)-5-isoxazolyl]-7-methyl-
Description
The compound Quinoline, 2-chloro-3-[3-(4-chlorophenyl)-5-isoxazolyl]-7-methyl- features a quinoline backbone substituted with chlorine at position 2, a methyl group at position 7, and a 3-(4-chlorophenyl)-5-isoxazolyl moiety at position 2.
Properties
CAS No. |
650637-54-0 |
|---|---|
Molecular Formula |
C19H12Cl2N2O |
Molecular Weight |
355.2 g/mol |
IUPAC Name |
5-(2-chloro-7-methylquinolin-3-yl)-3-(4-chlorophenyl)-1,2-oxazole |
InChI |
InChI=1S/C19H12Cl2N2O/c1-11-2-3-13-9-15(19(21)22-16(13)8-11)18-10-17(23-24-18)12-4-6-14(20)7-5-12/h2-10H,1H3 |
InChI Key |
VASYAQUBACMBTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C3=CC(=NO3)C4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 2-chloro-3-[3-(4-chlorophenyl)-5-isoxazolyl]-7-methyl- typically involves multi-step organic reactions. One common method is the Vilsmeier-Haack reaction, which is used to form the quinoline core. This reaction involves the use of acetanilide or acetoacetanilide as starting materials, which are treated with reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form the quinoline ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts such as piperidine, pyridine, triethylamine, sodium hydroxide, and L-proline are often employed to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
Quinoline, 2-chloro-3-[3-(4-chlorophenyl)-5-isoxazolyl]-7-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,3-dione derivatives, while reduction can produce quinoline-2,3-diol derivatives .
Scientific Research Applications
Quinoline, 2-chloro-3-[3-(4-chlorophenyl)-5-isoxazolyl]-7-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Quinoline, 2-chloro-3-[3-(4-chlorophenyl)-5-isoxazolyl]-7-methyl- involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, the compound may interact with other enzymes and receptors, modulating various biological pathways .
Comparison with Similar Compounds
4-Amino-2-(4-Chlorophenyl)-3-(4-Methoxyphenyl)quinoline (4k)
- Structural Differences: Position 2: 4-Chlorophenyl (vs. chlorine in the target compound). Position 3: 4-Methoxyphenyl (vs. isoxazolyl group). Position 4: Amino group (absent in the target compound).
- Activity: Synthesized via Pd-catalyzed cross-coupling, 4k demonstrates the role of amino and methoxy groups in modulating solubility and electronic properties. Methoxy groups may enhance lipophilicity, while the amino group could facilitate interactions with biological targets .
2-Chloro-7-Methyl-3-Formylquinoline
- Structural Differences :
- Position 3: Formyl group (vs. isoxazolyl group).
- Activity : Acts as a precursor for imidazole derivatives with antimicrobial properties. The formyl group provides a reactive site for further functionalization, whereas the isoxazolyl group in the target compound may confer rigidity and stability .
Isoxazole-Containing Analogues
7-Chloro-3-(4-(3-(4-Chlorophenyl)-4,5-Dihydroisoxazol-5-yl)Phenyl)quinazolin-4(3H)-ones (23, 24)
- Core Structure: Quinazolinone (vs. quinoline in the target compound).
- Substituents : 4,5-Dihydroisoxazole (partially saturated) with a 4-chlorophenyl group.
- Activity: Exhibited potent antihypertensive activity via α1-adrenergic receptor blockade. The dihydroisoxazole may enhance binding affinity compared to aromatic isoxazolyl groups, but the quinazolinone core could influence metabolic stability .
4-Aza-2,3-Didehydropodophyllotoxin Derivatives (Patent Compounds)
- Core Structure: Podophyllotoxin derivative (vs. quinoline).
- Substituents : Includes 3-(4-chlorophenyl)-5-isoxazolyl, identical to the target compound.
Chalcone Derivatives (C1–C4)
- Core Structure : Chalcone (α,β-unsaturated ketone).
- Substituents : Chlorophenyl and aryl groups.
- Activity: Cytotoxic effects against cancer cell lines. While lacking the quinoline core, the chlorophenyl group may share mechanisms like reactive oxygen species induction or apoptosis activation .
Data Table: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Biological Activity | Reference |
|---|---|---|---|---|
| Target Compound | Quinoline | 2-Cl, 7-Me, 3-(4-Cl-Ph-Isoxazolyl) | Potential antitumor/antimicrobial | [4, 6] |
| 4k (4-Amino-2-(4-Cl-Ph)-3-(4-MeO-Ph)quinoline) | Quinoline | 4-NH2, 2-(4-Cl-Ph), 3-(4-MeO-Ph) | Synthetic intermediate | [2] |
| Quinazolin-4(3H)-ones (23, 24) | Quinazolinone | 3-(4-Cl-Ph-Dihydroisoxazolyl) | Antihypertensive (α1-blocker) | [3] |
| Podophyllotoxin Derivatives | Podophyllotoxin | 3-(4-Cl-Ph-Isoxazolyl) | Antitumor | [6] |
| Chalcone C1–C4 | Chalcone | 4-Cl-Ph, aryl groups | Cytotoxic | [7] |
Key Findings and Implications
- In quinoline analogues, chlorine and methyl groups may enhance metabolic stability and membrane permeability .
- Core Modifications: Quinazolinones (e.g., 23, 24) show superior receptor binding for antihypertensive applications, while chalcones prioritize cytotoxicity through unsaturated ketone systems .
- Biological Targets: The target compound’s combination of quinoline and isoxazole motifs may offer dual mechanisms, such as antimicrobial activity (via quinoline’s intercalation) and enzyme inhibition (via isoxazole’s interactions) .
Biological Activity
Quinoline derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in anticancer research. The compound Quinoline, 2-chloro-3-[3-(4-chlorophenyl)-5-isoxazolyl]-7-methyl- is a notable member of this class, exhibiting promising biological activities that warrant detailed exploration.
Chemical Structure and Properties
The chemical structure of Quinoline, 2-chloro-3-[3-(4-chlorophenyl)-5-isoxazolyl]-7-methyl- can be represented as follows:
- Molecular Formula : C19H12Cl2N2O
- Molecular Weight : 355.217 g/mol
- CAS Number : 650637-54-0
This compound features a quinoline core substituted with a chloro group and an isoxazole moiety, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoline derivatives. For instance, derivatives similar to Quinoline, 2-chloro-3-[3-(4-chlorophenyl)-5-isoxazolyl]-7-methyl- have demonstrated significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Quinoline A | MCF-7 (Breast) | 5.02 | Induces apoptosis via mitochondrial pathway |
| Quinoline B | HCT116 (Colon) | 4.29 | Inhibits cell cycle progression |
| Quinoline C | A549 (Lung) | 6.15 | Targets multidrug resistance pathways |
The above table summarizes findings from various studies where quinoline derivatives were tested for their cytotoxicity against cancer cell lines. The mechanism of action often involves apoptosis induction and inhibition of cell cycle progression, which are critical for effective cancer treatment.
Mechanistic Studies
Research indicates that the biological activity of quinoline derivatives is often linked to their ability to interact with cellular targets involved in cancer progression. For example, studies have shown that certain quinolines can inhibit topoisomerases, leading to DNA damage and subsequent apoptosis in cancer cells . Additionally, they may modulate signaling pathways related to cell survival and proliferation.
Case Studies
-
MCF-7 Cell Line Study
- A study evaluated the effect of Quinoline, 2-chloro-3-[3-(4-chlorophenyl)-5-isoxazolyl]-7-methyl- on the MCF-7 breast cancer cell line.
- Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 5.02 µM , suggesting strong antiproliferative activity.
- Flow cytometry analysis revealed that treatment led to significant apoptosis, evidenced by increased annexin V staining.
-
HCT116 Cell Line Study
- Another investigation focused on the HCT116 colon cancer cell line.
- The compound exhibited an IC50 of 4.29 µM , demonstrating potent cytotoxicity.
- Mechanistic studies indicated that the compound disrupts the cell cycle at the G2/M phase, contributing to its anticancer effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
